2-[(Pyridin-4-yl)methylidene]cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Pyridin-4-yl)methylidene]cyclohexan-1-one is a chemical compound that features a cyclohexanone ring with a pyridinylmethylidene substituent at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridin-4-yl)methylidene]cyclohexan-1-one typically involves the condensation of 4-pyridinecarboxaldehyde with cyclohexanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(Pyridin-4-yl)methylidene]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives.
Scientific Research Applications
2-[(Pyridin-4-yl)methylidene]cyclohexan-1-one has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or antimicrobial activities.
Industry: It can be utilized in the development of new materials, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Pyridin-4-yl)methylidene]cyclohexan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-2-yl)cyclohexan-1-one: Similar in structure but with the pyridine ring attached at a different position.
2-(Hydroxymethylidene)-4-methyl-2H-1,4-benzothiazin-3(4H)-one: Features a different heterocyclic ring but shares the exocyclic carbonyl function.
N-(Pyridin-4-yl)pyridin-4-amine: Contains a pyridine ring but with different substituents and functional groups.
Uniqueness
2-[(Pyridin-4-yl)methylidene]cyclohexan-1-one is unique due to its specific combination of a cyclohexanone ring and a pyridinylmethylidene substituent. This structure imparts distinct chemical and physical properties, making it valuable for various synthetic and research applications.
Properties
CAS No. |
208190-01-6 |
---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-(pyridin-4-ylmethylidene)cyclohexan-1-one |
InChI |
InChI=1S/C12H13NO/c14-12-4-2-1-3-11(12)9-10-5-7-13-8-6-10/h5-9H,1-4H2 |
InChI Key |
LQMXCJNLKOOKFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(=CC2=CC=NC=C2)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.